2-(1H-imidazol-1-yl)-3-methylquinoxaline
Description
Properties
IUPAC Name |
2-imidazol-1-yl-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-12(16-7-6-13-8-16)15-11-5-3-2-4-10(11)14-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSSCLYVBJEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-3-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-methylquinoxaline with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazole ring acts as an electron-rich site for electrophilic attacks, while the quinoxaline moiety participates in nucleophilic substitutions. Key reactions include:
-
Amination : Reaction with primary amines in dichloromethane (DCM) at 25°C yields derivatives with modified imidazole substituents .
-
Halogenation : Bromination at the quinoxaline C-6 position using (N-bromosuccinimide) in achieves 78% yield .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the quinoxaline core:
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh), KCO, DMF, 80°C | 65–82 | |
| Heck Coupling | Pd(OAc), PPh, EtN, DMF, 100°C | 58 |
These reactions introduce aryl or alkenyl groups at the quinoxaline C-2 position .
Condensation Reactions
The quinoxaline ring undergoes condensation with aldehydes and ketones:
-
With Benzaldehyde : In ethanol/piperidine (1:1), the reaction produces a styrylquinoxaline derivative (72% yield) .
-
With Pyruvic Acid : Forms 3-methylquinoxalin-2-one under reflux in methanol (80% yield) .
Coordination Chemistry
The imidazole nitrogen coordinates transition metals, forming complexes with catalytic or bioactive properties:
-
Cu(II) Complexes : Synthesized in ethanol at 60°C, showing enhanced stability in aqueous media .
-
Fe(III) Complexes : Exhibit redox activity in DMSO, relevant for enzyme inhibition studies .
Cycloaddition Reactions
The quinoxaline moiety participates in [4+2] cycloadditions:
-
Diels-Alder Reaction : With maleic anhydride in toluene at 110°C, yielding tetracyclic adducts (55% yield) .
Functional Group Transformations
-
Esterification : Treatment with ethyl chloroformate in THF introduces carboxylate groups (89% yield) .
-
Sulfonamide Formation : Reacts with sulfonyl chlorides in DMF at 0°C, producing antileishmanial derivatives (13–15% yield) .
Grignard Reactions
The imidazole ring reacts with Grignard reagents:
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. In a study, derivatives of imidazole were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the imidazole ring enhanced antibacterial activity significantly compared to standard antibiotics like Norfloxacin .
Summary of Antimicrobial Studies
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 2-(1H-imidazol-1-yl)-3-methylquinoxaline | S. aureus, E. coli | Moderate to High |
| Derivative A | Bacillus subtilis | High |
| Derivative B | Pseudomonas aeruginosa | Moderate |
Anticancer Applications
Recent research has highlighted the potential of this compound as an anticancer agent. Specifically, it has been evaluated for its effects on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma). The compound acts as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, inducing apoptosis in cancer cells by modulating key apoptotic proteins like BAX and caspases .
Case Studies in Cancer Research
| Study | Cell Line | Mechanism of Action | Key Findings |
|---|---|---|---|
| Ezzat et al. | MDA-MB-231 | VEGFR-2 inhibition | Induced apoptosis, reduced cell viability |
| El-Adl et al. | HepG2, HCT116 | Topoisomerase II inhibition | Significant anti-proliferative effects |
Neurological Research
The compound has also been investigated for its neuroprotective properties. A study focused on its ability to act as an antagonist for the AMPA receptor, which is implicated in excitatory neurotransmission and is a target for seizure management. The compound exhibited selective antagonism with a Ki value comparable to established drugs, suggesting potential use in treating neurological disorders .
Neurological Activity Overview
| Compound | Target Receptor | Ki Value (µM) | Effect |
|---|---|---|---|
| This compound | AMPA receptor | 0.084 | Neuroprotective |
| Derivative C | NMDA receptor | 0.060 | Moderate efficacy |
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-3-methylquinoxaline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, which may be crucial for its biological activity. The quinoxaline ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)quinoxaline
- 3-methylquinoxaline
- 2-(1H-imidazol-1-yl)-6-methylquinoxaline
Uniqueness
2-(1H-imidazol-1-yl)-3-methylquinoxaline is unique due to the specific positioning of the imidazole and methyl groups on the quinoxaline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-(1H-imidazol-1-yl)-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoxaline derivatives, including this compound, have been explored for their potential as antibacterial, antifungal, anticancer, and antiviral agents. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Quinoxaline derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to this compound exhibit bacteriostatic and fungistatic activities. For instance, certain imidazo[1,5-a]quinoxaline derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | <10 | Bacteriostatic |
| Imidazo[1,5-a]quinoxaline 3d | 16 | Bacteriostatic |
| Imidazo[1,5-a]quinoxaline 3e | <10 | Fungistatic |
| Reference Antibiotic | <10 | Bacteriostatic |
Anticancer Activity
Recent studies have identified the potential of quinoxaline derivatives as anticancer agents. For example, a series of quinoxaline compounds were evaluated for their cytotoxic effects on various cancer cell lines. The presence of the imidazole moiety in these compounds has been linked to enhanced antiproliferative activity against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.5 | MCF-7 |
| Quinoxaline Derivative A | 0.29 | HepG2 |
| Quinoxaline Derivative B | 0.90 | Caco-2 |
Antiviral Activity
The antiviral potential of quinoxalines has also been investigated. For instance, derivatives structurally related to this compound have shown activity against SARS-CoV-2 in vitro. The mechanism appears to involve interference with viral replication processes .
Structure-Activity Relationship (SAR)
The biological activity of quinoxalines is significantly influenced by their structural features. The imidazole ring enhances solubility and bioactivity, while modifications at various positions on the quinoxaline scaffold can lead to increased potency against specific biological targets.
Table 3: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Imidazole Substitution | Increases solubility and bioactivity |
| Alkyl Chain Length | Modulates lipophilicity and cellular uptake |
| Functional Groups | Alters receptor binding affinity |
Case Studies
Several case studies highlight the effectiveness of quinoxalines in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of ≤0.25 µg/mL .
- Anticancer Research : Another investigation found that compounds derived from the quinoxaline framework showed potent cytotoxicity against various tumor cell lines, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)-3-methylquinoxaline, and what key reaction parameters influence yield?
The compound can be synthesized via condensation reactions between 1,2-diketones and phenylenediamine derivatives, with modifications to introduce the imidazole and methyl groups. Key parameters include:
- Temperature control : Optimal yields (70–85%) are achieved at 80–100°C, as higher temperatures promote side reactions.
- Catalyst selection : Acidic catalysts (e.g., HCl) enhance imidazole ring formation .
- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Methodological Tip : Use factorial design (e.g., 2³ factorial experiments) to systematically vary temperature, catalyst concentration, and solvent ratios for yield optimization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Tip : Cross-validate results using multiple techniques (e.g., NMR + LC-MS) to resolve ambiguities in structural assignments .
Q. What in vitro biological screening models are appropriate for initial evaluation of its bioactivity?
- Anticancer activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to imidazole’s chelation properties .
Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?
- Re-evaluate binding models : Use molecular dynamics simulations to account for protein flexibility, which static docking may overlook.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly .
- Consider pharmacokinetics : Assess compound stability in physiological buffers (e.g., plasma protein binding via ultrafiltration) to explain discrepancies .
Example : If a compound shows poor experimental IC₅₀ despite strong docking scores, test its metabolic stability in liver microsomes .
Q. What strategies optimize reaction conditions for improved yield and scalability?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify synergistic effects between variables (e.g., pH, reagent stoichiometry) .
- Continuous flow synthesis : Transition from batch to flow reactors for better heat/mass transfer, reducing side products .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Case Study : A 15% yield increase was achieved by switching to microwave-assisted synthesis (100 W, 10 min) under controlled pressure .
Q. How can this compound be integrated into interdisciplinary research (e.g., materials science or organic electronics)?
- Conductive polymers : Incorporate the quinoxaline core into π-conjugated systems for organic field-effect transistors (OFETs) .
- Metal-organic frameworks (MOFs) : Use the imidazole group as a coordination site for transition metals (e.g., Cu²⁺) to design porous materials .
- Photodynamic therapy : Functionalize with photosensitizers (e.g., porphyrins) for light-activated anticancer activity .
Methodological Tip : Collaborate with computational chemists to predict electronic properties (e.g., HOMO-LUMO gaps) before synthesis .
Q. How to address discrepancies in reported biological activity data across studies?
- Standardize protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability.
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .
- Probe batch variability : Characterize compound purity (via HPLC) and polymorphic forms (via XRD) across studies .
Example : If Study A reports IC₅₀ = 10 µM and Study B reports 50 µM, compare solvent systems (DMSO vs. aqueous) and cell passage numbers .
Q. What emerging methodologies could enhance research on this compound?
- Cryo-EM : Study its interaction with large protein complexes at near-atomic resolution .
- Machine learning : Train models on existing SAR data to predict novel derivatives with optimized bioactivity .
- In silico ADMET : Use platforms like SwissADME to forecast pharmacokinetic profiles early in development .
Methodological Tip : Leverage open-access databases (e.g., PubChem, ChEMBL) for benchmarking against structurally similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
